molecular formula C22H20N2O5 B3657807 2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3657807
M. Wt: 392.4 g/mol
InChI Key: YQSZNXNIMNYRPT-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both naphthalene and trimethoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-25-18-11-16(12-19(26-2)21(18)27-3)22-24-23-20(29-22)13-28-17-9-8-14-6-4-5-7-15(14)10-17/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZNXNIMNYRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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2-[(Naphthalen-2-yloxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

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